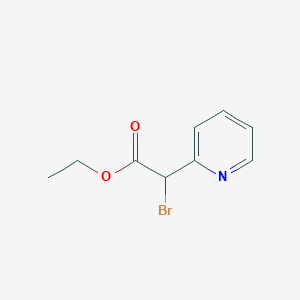
Ethyl 2-bromo-(2-pyridinyl)acetate
Descripción general
Descripción
Ethyl bromo(pyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl bromo(pyridin-2-yl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(pyridin-2-yl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of ethyl bromo(pyridin-2-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bromo(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ethyl 2-(pyridin-2-yl)acetamide, while oxidation can produce ethyl 2-(pyridin-2-yl)acetate.
Aplicaciones Científicas De Investigación
Synthesis Method Overview
- Halogenation : The introduction of the bromine atom can be achieved via electrophilic bromination of the corresponding pyridine derivative.
- Reaction Conditions : Typical conditions involve the use of bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperatures to ensure selective bromination at the desired position.
Applications in Organic Synthesis
Ethyl 2-bromo-(2-pyridinyl)acetate serves as a versatile building block in organic chemistry. Its applications include:
- Synthesis of Pyridine Derivatives : The bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various pyridine derivatives.
- Intermediate for Drug Development : It is utilized in synthesizing biologically active compounds, including potential pharmaceuticals targeting various diseases.
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as an intermediate for synthesizing compounds with biological activity.
Case Studies
- Antimalarial Agents : Research has indicated that derivatives of this compound can act as inhibitors for dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds synthesized from this precursor exhibited potent activity against malaria parasites, highlighting its significance in developing new therapeutics .
- Pesticide Development : this compound is also noted for its role in synthesizing intermediates used in pesticide formulations. For instance, it can be transformed into ethyl 2-(3-halopyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, which is crucial for creating effective agricultural chemicals .
Comparison of Synthetic Routes
| Method | Yield (%) | Reaction Time | Solvent Used |
|---|---|---|---|
| Electrophilic Bromination | 70-90 | 1-3 hours | Dichloromethane |
| NBS Method | 60-80 | 2-4 hours | Acetonitrile |
| Compound Derived from this compound | Target | Activity Level |
|---|---|---|
| Compound A | DHODH | Potent |
| Compound B | Insecticidal | Moderate |
Mecanismo De Acción
The mechanism by which ethyl bromo(pyridin-2-yl)acetate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The pyridine ring can also participate in coordination chemistry, interacting with metal ions to form complexes. These interactions can influence the reactivity and properties of the compound.
Comparación Con Compuestos Similares
Ethyl bromo(pyridin-2-yl)acetate can be compared to other similar compounds, such as:
Ethyl 2-bromoacetate: Lacks the pyridine ring, making it less versatile in certain reactions.
Methyl bromo(pyridin-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 2-chloro(pyridin-2-yl)acetate: Contains a chlorine atom instead of bromine, which can influence the rate and selectivity of nucleophilic substitution reactions.
Ethyl bromo(pyridin-2-yl)acetate is unique due to its combination of the pyridine ring and the bromoacetate moiety, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Propiedades
Número CAS |
123761-15-9 |
|---|---|
Fórmula molecular |
C9H10BrNO2 |
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
Clave InChI |
JNOYCFAVJXWZTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=N1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













